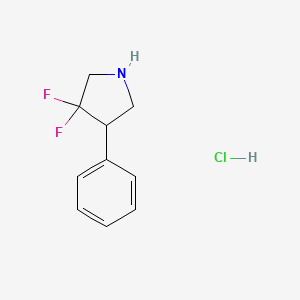

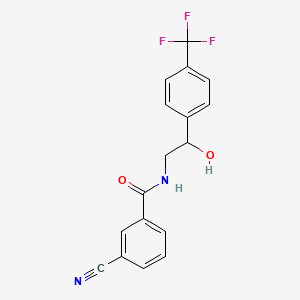

![molecular formula C27H20N4OS3 B3003298 5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide CAS No. 864938-96-5](/img/structure/B3003298.png)

5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety involves a multi-step process. Starting with compound 1, a 2-(5-oxothiazolidinone)-cyanoacetamido derivative (compound 3) is prepared through a reaction with phenyl isothiocyanate and chloroacetyl chloride. This intermediate then undergoes diazocoupling with p-tolyldiazonium chloride in pyridine to yield hydrazono derivative 4. Additionally, condensation with p-anisaldehyde produces arylidine derivative 5. Another pathway involves the treatment of compound 2 with dimethyl sulfate to afford ketene N,S-acetal 9, which upon reaction with hydrazine hydrate, gives 5-amino pyrazole derivative 10. This derivative serves as a key intermediate for the synthesis of various pyrazolo[5,1-c][1,2,4]triazine, pyrazolo[5,1-a]pyrimidine, and pyrolo pyrazole derivatives. Furthermore, acryloamide derivative 19 is obtained by condensing compound 1 with DMF-DMA, which then yields pyrazole derivative 20 upon heating with hydrazine hydrate. These compounds have been evaluated for their antimicrobial activities, with some showing promising results .

Molecular Structure Analysis

The molecular structure of a novel pyrazole derivative has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. The compound crystallizes in the triclinic crystal system and exhibits a twisted conformation between the pyrazole and thiophene rings, with a dihedral angle of 65.84(1)°. The pyrazole ring adopts an E-form and an envelope conformation on the C7 atom. The structure is stabilized by intermolecular hydrogen bonds, leading to a three-dimensional supramolecular self-assembly. Intramolecular hydrogen bonds of the type N-H...N and π...π stacking interactions also contribute to the crystal packing. The compound's molecular geometries and electronic structures were optimized and calculated using ab-initio methods by HF and DFT/B3LYP functional with different basis sets and solvent environments. The experimental data were compared with the structural parameters obtained from these calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the pyrazole derivative include condensation, diazocoupling, and reactions with hydrazine hydrate to form various intermediates and final products. These reactions are crucial for the formation of the desired molecular structures and for introducing functional groups that contribute to the compound's biological activity. The synthesis pathways are designed to introduce specific substituents that can potentially enhance the antimicrobial properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrazole derivative are influenced by its molecular structure. The compound's crystal and molecular structure is characterized by various intermolecular and intramolecular interactions, which affect its stability and reactivity. The thermal decomposition of the compound has been studied using thermogravimetric analysis, providing insights into its stability under different temperature conditions. The compound's electronic structure, including the Mulliken atomic charges and molecular electrostatic potential, has been calculated to identify electrophilic and nucleophilic regions on the molecular surface. These properties are important for understanding the compound's interactions with biological targets. Additionally, the nonlinear optical properties of the compound have been discussed based on the calculated polarizability and hyperpolarizability values, which could have implications for its potential applications in materials science .

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : A study by Talupur, Satheesh, and Chandrasekhar (2021) demonstrated the synthesis of related thiophene-2-carboxamide compounds, highlighting the significance of specific synthesis routes and characterization methods for similar compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological and Pharmacological Activities

- Anticancer Activity : Rao, Rao, and Prasad (2018) discussed the anticancer properties of 4,5,6,7-Tetrahydrothieno-pyridine derivatives, suggesting potential therapeutic applications for similar compounds (Rao, Rao, & Prasad, 2018).

- Antimicrobial Activity : Research by Gouda et al. (2010) explored the antimicrobial properties of compounds based on 4,5,6,7-tetrahydrobenzo[b]thiophene, indicating a potential use in combating microbial infections (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Material Science and Dyeing Applications

- Dye Precursors : A study by Shams et al. (2011) discussed the use of similar compounds as dye precursors for textile finishing, demonstrating their utility in material science (Shams, Mohareb, Helal, & Mahmoud, 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4OS3/c28-14-19-18-12-13-31(15-17-6-2-1-3-7-17)16-24(18)35-26(19)30-25(32)22-10-11-23(33-22)27-29-20-8-4-5-9-21(20)34-27/h1-11H,12-13,15-16H2,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQQAPQZZOKUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C#N)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

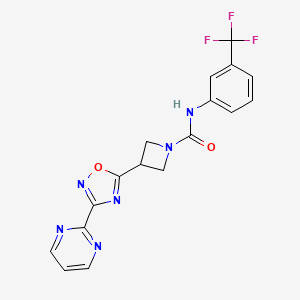

![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)

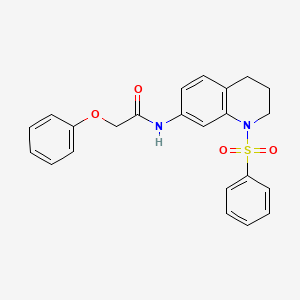

![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)

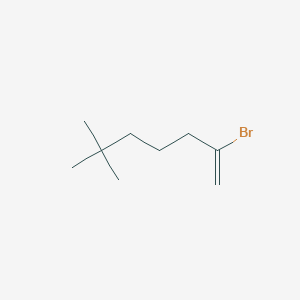

![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)

![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B3003237.png)

![4-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B3003238.png)